N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine
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Overview
Description
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound that features an indole moiety, a tetrazole ring, and a cyclohexane amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps, including the formation of the indole and tetrazole rings, followed by their coupling with the cyclohexane amine group. Common reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde derivatives .
Scientific Research Applications
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind with high affinity to multiple receptors, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential pharmaceutical applications.
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its antiproliferative activities against cancer cell lines.
Uniqueness
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to its combination of an indole moiety, a tetrazole ring, and a cyclohexane amine group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H30N6 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C25H30N6/c1-18-10-4-7-13-23(18)31-24(28-29-30-31)25(15-8-3-9-16-25)26-17-14-20-19(2)27-22-12-6-5-11-21(20)22/h4-7,10-13,26-27H,3,8-9,14-17H2,1-2H3 |
InChI Key |
UNXSITCVBDIWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)NCCC4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
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